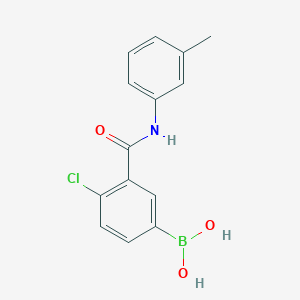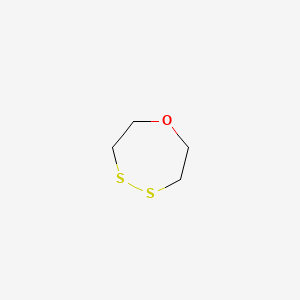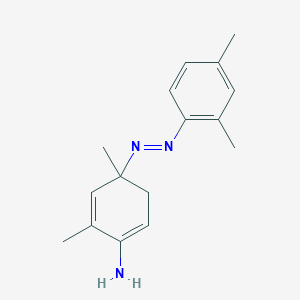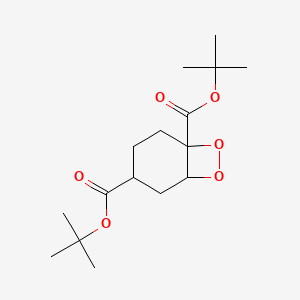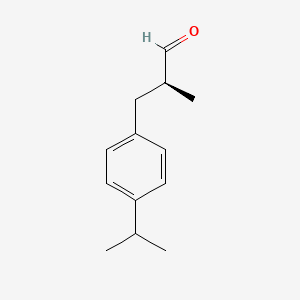
Inosine, 4'-azido-2'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is characterized by the substitution of the hydroxyl group at the 4’ position with an azido group, and the removal of the hydroxyl group at the 2’ position, resulting in a deoxy structure. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 4’-azido-2’-deoxy- typically involves multiple steps, starting from inosine. The key steps include:
Protection of Functional Groups: The hydroxyl groups of inosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Azidation: The protected inosine undergoes azidation at the 4’ position using azidotrimethylsilane or sodium azide in the presence of a suitable catalyst.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, Inosine, 4’-azido-2’-deoxy-.
Industrial Production Methods: Industrial production of Inosine, 4’-azido-2’-deoxy- follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The azido group in Inosine, 4’-azido-2’-deoxy- can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Azidation: Azidotrimethylsilane, sodium azide, catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, alkyne substrates.
Major Products:
Substitution: Various nucleoside analogs with different functional groups.
Reduction: Inosine, 4’-amino-2’-deoxy-.
Cycloaddition: Triazole-containing nucleoside analogs.
科学的研究の応用
Inosine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and as a building block in click chemistry.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer.
Industry: Utilized in the production of modified nucleosides for use in diagnostic assays and as molecular probes.
作用機序
The mechanism of action of Inosine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in live cells. Additionally, the compound can inhibit viral replication by acting as a chain terminator during nucleic acid synthesis.
Molecular Targets and Pathways:
Nucleic Acids: Incorporation into DNA and RNA.
Enzymes: Inhibition of viral polymerases and other enzymes involved in nucleic acid metabolism.
Cellular Pathways: Interference with cellular replication and transcription processes.
類似化合物との比較
Inosine, 4’-azido-2’-deoxy- is unique due to its specific modifications at the 4’ and 2’ positions. Similar compounds include:
Inosine, 2’-deoxy-: Lacks the azido group, making it less reactive in bioorthogonal reactions.
Inosine, 4’-azido-: Contains the azido group but retains the hydroxyl group at the 2’ position, affecting its incorporation into nucleic acids.
2’-Azido-2’-deoxyuridine: Another azido-modified nucleoside with different base and sugar modifications, used in similar applications but with distinct properties.
Inosine, 4’-azido-2’-deoxy- stands out due to its dual modifications, which enhance its utility in chemical biology and medicinal chemistry.
特性
CAS番号 |
130108-77-9 |
|---|---|
分子式 |
C10H11N7O4 |
分子量 |
293.24 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-10(2-18)5(19)1-6(21-10)17-4-14-7-8(17)12-3-13-9(7)20/h3-6,18-19H,1-2H2,(H,12,13,20)/t5-,6+,10+/m0/s1 |
InChIキー |
IXYDFPDGIIMFGM-BAJZRUMYSA-N |
異性体SMILES |
C1[C@@H]([C@](O[C@H]1N2C=NC3=C2N=CNC3=O)(CO)N=[N+]=[N-])O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)(CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


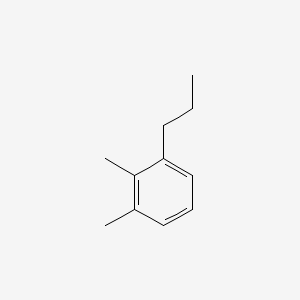


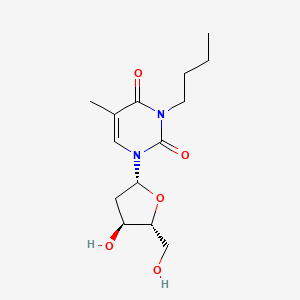
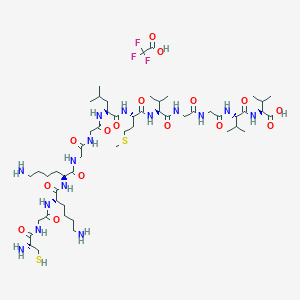
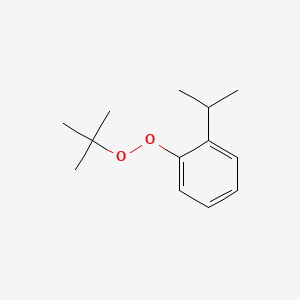

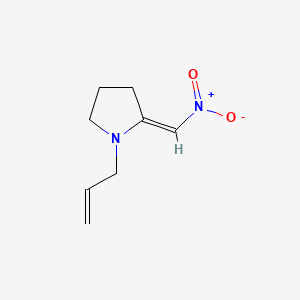
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
